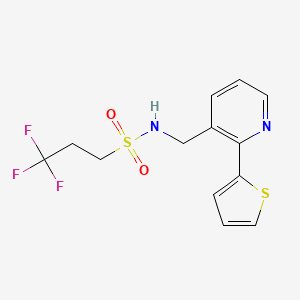

3,3,3-trifluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

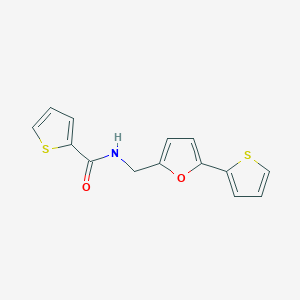

“3,3,3-trifluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide” is a chemical compound that is part of the class of molecules known as fluorinated thiophene derivatives . These derivatives are widely used in various applications such as soluble semiconductors, polymers, blue light emitting materials, and liquid crystals . Some of them represent potent selective class II histone deacetylase (HDAC) inhibitors, agonists of sphingosine-1-phosphate (S1P) receptors, and some reveal fungicidal properties, anti-inflammatory, and immunoregulatory activity .

Synthesis Analysis

The synthesis of fluorinated thiophene derivatives, like the compound , involves the functionalization of the thiophene ring . Direct fluorination of thiophene with molecular fluorine (F2) is one method, but it is not selective due to the extreme reactivity of molecular fluorine . Other methods involve the use of gaseous SF3+, which is a gentle and effective electrophilic monofluorinating reagent for five-membered heterocyclic compounds .Molecular Structure Analysis

The molecular structure of fluorinated thiophene derivatives is characterized by the presence of fluorine atoms, CF3 groups, and perfluorinated aryl fragments . The specific structure of “3,3,3-trifluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide” is not provided in the search results.Chemical Reactions Analysis

The chemical reactions involving fluorinated thiophene derivatives are primarily fluorination reactions . These reactions involve the addition of fluorine atoms to the thiophene ring .Applications De Recherche Scientifique

- Medicinal Chemistry and Drug Development Dual Inhibitors: Researchers have investigated derivatives of this compound for their potential as dual inhibitors. For instance, 3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide has been studied as a dual inhibitor of neutrophil elastase and proteinase. These enzymes play crucial roles in inflammatory processes and diseases, making them attractive drug targets.

- Gas-Phase Homodimers : 3,3,3-trifluoro-1,2-epoxypropane (TFO), a related molecule, has shown promise as an effective chiral tag for determining the absolute stereochemistry and enantiomeric composition of chiral analytes. Researchers have explored its gas-phase homodimers using quantum chemistry models and rotational spectroscopy . Such studies contribute to our understanding of chiral interactions and analytical methods.

- Behavior Studies : Ion-exclusion chromatography has been employed to study the behavior of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid, a close analog of our compound. Understanding its elution behavior and interactions with stationary phases provides insights into its separation properties .

Chiral Tagging and Stereochemistry Determination

Ion-Exclusion Chromatography

Anti-HIV-1 Research

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3,3,3-trifluoro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O2S2/c14-13(15,16)5-8-22(19,20)18-9-10-3-1-6-17-12(10)11-4-2-7-21-11/h1-4,6-7,18H,5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWLSZSHFPSIFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)CCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-trifluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-Chlorobenzyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364277.png)

![3-(3-Methoxypropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364279.png)

![methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2364280.png)

![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364281.png)

![2-((2-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364283.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364297.png)

![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364299.png)